![molecular formula C18H20N2O5 B5759391 3,4-dimethoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5759391.png)
3,4-dimethoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMAPA is a synthetic compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of various pathogens, and inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant properties, and it has been reported to scavenge free radicals and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dimethoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its high purity and stability. This compound has been reported to be stable under various conditions, and it can be easily synthesized in high purity. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been reported to be toxic to some cell lines, and caution should be taken when handling and using this compound.
Zukünftige Richtungen
There are many future directions for the study of 3,4-dimethoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. One area of research is the development of this compound-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another area of research is the investigation of the mechanism of action of this compound, and the identification of the enzymes and proteins targeted by this compound. In addition, the potential use of this compound as an antioxidant and anti-inflammatory agent should be further explored. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
3,4-dimethoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide can be synthesized through various methods, including the reaction of 3,4-dimethoxyaniline with 3-methylphenol, followed by acetylation with acetic anhydride and then reaction with phosgene to yield the desired product. Another method involves the reaction of 3,4-dimethoxyaniline with 3-methylphenoxyacetic acid, followed by acetylation with acetic anhydride and then reaction with phosgene. Both methods have been reported to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have potential applications in the field of medicinal chemistry. It has been reported to have anticancer properties, and studies have shown that it can induce apoptosis in cancer cells. This compound has also been reported to have antifungal and antibacterial properties, and studies have shown that it can inhibit the growth of various pathogens. In addition, this compound has been reported to have anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-5-4-6-14(9-12)24-11-17(21)25-20-18(19)13-7-8-15(22-2)16(10-13)23-3/h4-10H,11H2,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDMKKRITUAQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
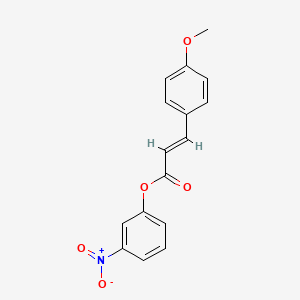
![4-[(3-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5759326.png)
![4-methoxy-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5759327.png)
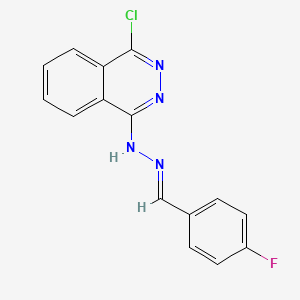
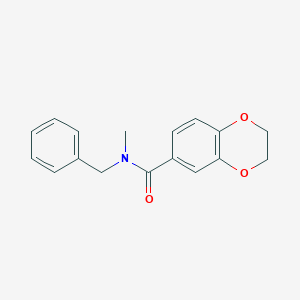
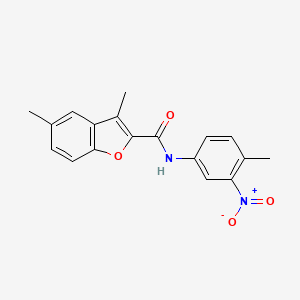
![2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5759348.png)
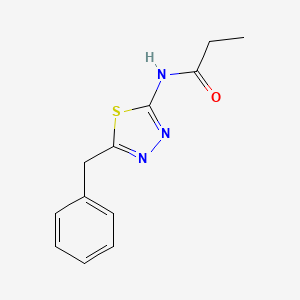
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5759370.png)
![N-cyclohexyl-N-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5759382.png)
![ethyl 4-amino-2-[(3-nitrobenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5759383.png)
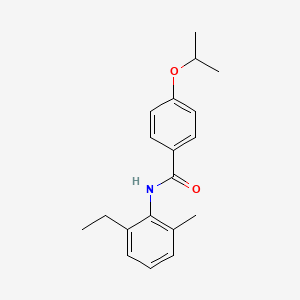
![(4-{[4-(propionyloxy)benzoyl]amino}phenoxy)acetic acid](/img/structure/B5759396.png)
![{3-chloro-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5759418.png)
